Ethyl 4-cyanobenzoate

概述

描述

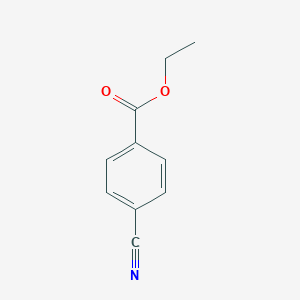

Ethyl 4-cyanobenzoate (CAS: 7153-22-2) is an aromatic ester with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure consists of a benzoate backbone substituted with a cyano (–CN) group at the para position and an ethyl ester (–COOEt) moiety. Key properties include:

- Spectroscopic Features:

- Synthesis: Primarily synthesized via the Sandmeyer reaction from ethyl 4-aminobenzoate, with optimized yields .

- Applications: Used in medicinal chemistry as a precursor for PET tracers (e.g., ¹⁸F-labeled oxadiazoles) and in organic synthesis for cycloaddition reactions .

- Safety: Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4-cyanobenzoate can be synthesized through the esterification of 4-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired product. The general reaction is as follows:

4-Cyanobenzoic acid+EthanolH2SO4Ethyl 4-cyanobenzoate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products Formed:

Oxidation: 4-cyanobenzoic acid.

Reduction: Ethyl 4-aminobenzoate.

Substitution: 4-cyanobenzoic acid and ethanol.

科学研究应用

Organic Synthesis

Ethyl 4-cyanobenzoate serves as a key intermediate in the synthesis of various organic compounds. It is utilized in:

- Synthesis of Cyanobenzoic Acid Derivatives : The compound can be hydrolyzed to produce cyanobenzoic acid, which is important for synthesizing pharmaceuticals and agrochemicals .

- Formation of Benzamide Derivatives : By reacting with amines, this compound can yield benzamide derivatives, which are significant in medicinal chemistry .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Hydrolysis | Cyanobenzoic Acid | |

| Reaction with Amines | Benzamide Derivatives | |

| Alkylation | Alkylated Derivatives |

Pharmaceutical Applications

The derivatives of this compound have been explored for their potential therapeutic effects:

- Antitumor Activity : Certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their utility as potential anticancer agents .

- Anti-inflammatory Properties : Research indicates that some derivatives can reduce inflammation, making them candidates for anti-inflammatory drugs .

Case Study: Antitumor Activity

A study demonstrated that a specific derivative of this compound showed significant inhibition of tumor growth in vitro. The compound's mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as a lead compound for drug development.

Material Science

This compound is also relevant in material science:

- Liquid Crystals : As a component in liquid crystal formulations, it contributes to the development of display technologies. Its unique molecular structure allows for the manipulation of optical properties .

- Functional Polymers : The compound can serve as a monomer in the synthesis of functional polymers used in various applications including coatings and adhesives .

Table 2: Applications in Material Science

作用机制

The mechanism of action of ethyl 4-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

相似化合物的比较

Substituent Effects on Reactivity and Electronic Properties

A quantitative analysis of substituent effects using σ-parameters (Table 1) reveals how the –CN group modulates reactivity compared to other para-substituted ethyl benzoates:

| Compound | σ | σ⁻ | σ⁺ | Δσᵣ |

|---|---|---|---|---|

| Ethyl 4-cyanobenzoate | –0.2827 | –0.3329 | –0.6254 | 60 |

| Ethyl 4-nitrobenzoate | –0.2809 | –0.3312 | –0.6232 | 57 |

| Ethyl 4-(trifluoromethyl)benzoate | –0.2851 | –0.3353 | –0.6285 | 67 |

| Ethyl 4-fluorobenzoate | –0.2920 | –0.3422 | –0.6374 | 76 |

Key Observations :

- The cyano group (–CN) exhibits strong electron-withdrawing effects, reflected in its σ⁺ value (–0.6254), comparable to –NO₂ (–0.6232) but weaker than –CF₃ (–0.6285) .

- Δσᵣ (resonance parameter) for –CN (60) is lower than –CF₃ (67) but higher than –NO₂ (57), indicating moderate resonance stabilization .

Comparison with Mthis compound

- Solubility: Mthis compound (C₉H₇NO₂) is insoluble in water but soluble in chloroform and ethyl acetate , whereas this compound’s solubility profile is expected to be similar but with slightly higher lipophilicity due to the longer ethyl chain.

- Applications: Mthis compound is used in biotransformation studies and capillary electrophoresis , while the ethyl derivative is preferred in radiosynthesis for PET imaging .

Stability Under Hydrolysis Conditions

This compound demonstrates resistance to basic hydrolysis due to the electron-withdrawing –CN group stabilizing the ester against nucleophilic attack. In contrast, ethyl 4-aminobenzoate undergoes hydrolysis readily under similar conditions .

Comparison with Ethyl 4-Aminobenzoate

- Electronic Effects: The –NH₂ group in ethyl 4-aminobenzoate is electron-donating, making the compound more reactive toward electrophilic substitution.

- Spectral Data: The ¹H NMR of ethyl 4-aminobenzoate shows aromatic protons upfield (δ ~6.5–7.5 ppm) compared to the deshielded protons (δ 7.7–8.2 ppm) in the cyano analog .

生物活性

Ethyl 4-cyanobenzoate (C10H9NO2), also known as ethyl 4-cyano benzoate, is an organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.1840 g/mol

- CAS Registry Number : 7153-22-2

This compound features a cyano group attached to a benzoate structure, which contributes to its reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, including the reaction of benzoic acid derivatives with cyanide sources. The synthesis often involves the use of catalysts and specific reaction conditions to optimize yield and purity. For instance, the hydration of nitriles using metal-ligand cooperative catalysts has been shown to facilitate the conversion of similar compounds into their corresponding amides efficiently .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various substituted benzamides, compounds similar to this compound demonstrated good larvicidal activities against mosquito larvae and fungicidal activities against various fungal strains at concentrations as low as 10 mg/L . The compound's structure allows it to interact effectively with microbial targets, inhibiting their growth.

Insecticidal Activity

This compound has been identified as a potential insecticide. Its efficacy was tested in bioassays where it showed promising results against insect larvae, suggesting its application in pest control . The compound's activity is attributed to its ability to disrupt physiological processes in target organisms.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Predictive models have indicated that while it possesses biological activity, its toxicity levels are manageable within certain exposure limits . Detailed studies are necessary to establish safe usage parameters in agricultural and pharmaceutical applications.

Case Studies

- Larvicidal Activity : A study conducted on various benzamide derivatives found that this compound exhibited larvicidal activity comparable to leading commercial insecticides. The compound achieved over 90% mortality in treated larvae at optimal concentrations.

- Fungicidal Efficacy : In another investigation focusing on plant pathogens, this compound demonstrated significant inhibition rates against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The effective concentration (EC50) values were reported at approximately 17 μg/mL for these pathogens .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.1840 g/mol |

| CAS Registry Number | 7153-22-2 |

| Larvicidal Activity | >90% at optimal doses |

| EC50 against Botrytis | ~17 μg/mL |

| EC50 against Sclerotinia | ~11 μg/mL |

常见问题

Basic Research Questions

Q. What are the fundamental physicochemical properties of ethyl 4-cyanobenzoate, and how do they influence experimental design?

this compound (CAS 7153-22-2) has a molecular formula of C₁₀H₉NO₂, a molecular weight of 175.18 g/mol, and a melting point of 52–54°C . Its density (1.1999 g/cm³, estimated) and ester-cyanide functional groups suggest moderate polarity, influencing solvent selection (e.g., dimethyl sulfoxide or ethyl acetate) for solubility-driven experiments. These properties are critical for designing reaction conditions, such as temperature-controlled syntheses or crystallization studies .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using negative-pressure ventilation, wearing EN 166-certified eye protection, and respiratory protection (e.g., P95 masks) to mitigate inhalation risks . Acute toxicity data classify it as hazardous, necessitating controlled handling during synthesis or purification. Emergency measures include oxygen therapy for respiratory distress and avoiding emetics in ingestion cases .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

A common method involves cyanation of ethyl 4-bromobenzoate using sodium cyanide under reflux . Yield optimization requires precise stoichiometry and temperature control, though competing side reactions (e.g., hydrolysis of the ester group) may reduce efficiency. Alternative routes, such as hydroxylamine-mediated oxadiazole formation, achieve 70–80% yields but require trifluoroacetic anhydride, posing handling challenges .

Advanced Research Questions

Q. How can computational methods predict the reactivity or toxicity of this compound and its derivatives?

Grouping/read-across strategies leverage structural analogs (e.g., esters with cyanophenyl groups) to infer metabolic pathways or toxicological endpoints . Density Functional Theory (DFT) simulations can model electrophilic reactivity at the cyano group, aiding in predicting nucleophilic substitution sites for derivatization . Such approaches reduce reliance on empirical data for novel analogs.

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts) may arise from solvent polarity or tautomerism. Methodological solutions include:

- Cross-validating with high-resolution mass spectrometry (HRMS) .

- Conducting variable-temperature NMR to detect dynamic equilibria .

- Comparing computational vibrational spectra (e.g., using Gaussian software) with experimental data .

Q. How is this compound utilized in radiopharmaceutical synthesis, and what challenges exist in scaling these processes?

It serves as a precursor for ¹⁸F-labeled PET tracers via nucleophilic substitution with Cs¹⁸F in DMSO at 150°C . Key challenges include:

- Low radiochemical yields (2–5% decay-corrected) due to competing side reactions.

- Purification hurdles from unreacted precursors, requiring HPLC optimization.

- Scaling limitations from radiolysis-induced decomposition, necessitating microfluidic reactors for dose consistency .

Q. What experimental designs control variables in kinetic studies of this compound hydrolysis?

Controlled experiments should:

- Isolate pH effects using buffer systems (e.g., phosphate buffers at pH 7–10).

- Monitor reaction progress via UV-Vis spectroscopy (tracking cyano group absorbance at ~224 nm).

- Apply Arrhenius analysis to determine activation energy across temperatures (25–80°C). Statistical validation requires triplicate trials with ANOVA to assess significance (p < 0.05) .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in synthetic yields of this compound analogs?

Yield variability may stem from:

- Impurity profiles in starting materials (e.g., bromobenzoate purity ).

- Moisture sensitivity of intermediates, requiring anhydrous conditions. Mitigation strategies include:

- Pre-purifying reagents via column chromatography.

- Using Design of Experiments (DoE) to optimize reaction parameters .

Q. What statistical approaches validate the reproducibility of toxicity assays involving this compound?

Dose-response studies should employ:

- Log-probit analysis for LD₅₀ calculations.

- Student’s t-test for comparing control vs. treated groups.

- Error bars representing ±2σ standard deviations in triplicate assays .

Q. Emerging Research Directions

Q. Can this compound serve as a template for designing enzyme inhibitors?

Computational docking studies (e.g., AutoDock Vina) suggest its cyano group interacts with catalytic serine residues in esterases. Experimental validation involves:

属性

IUPAC Name |

ethyl 4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSSWDFCYXSLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221769 | |

| Record name | Ethyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-22-2 | |

| Record name | Benzoic acid, 4-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7153-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyanobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7153-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。